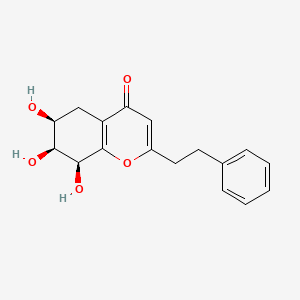

6,7,8-Trihydroxy-2-(2-Phenethyl) chromone

Description

Overview of Chromone (B188151) Derivatives as Bioactive Natural Products

Chromones, characterized by a benzo-γ-pyrone core, represent a significant class of oxygen-containing heterocyclic compounds ubiquitously found in nature. nih.govaip.org These natural products are widely distributed in the plant kingdom, with notable occurrences in families such as Fabaceae, Asteraceae, and Thymelaeaceae, as well as in various fungi and bacteria. nih.govnih.gov The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile template for designing therapeutic molecules with diverse pharmacological applications. nih.govacs.org

The academic interest in chromone derivatives stems from their broad spectrum of biological activities. aip.orgresearchgate.net Extensive research has demonstrated that these compounds possess potent anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties. nih.govaip.orgacs.org This wide range of bioactivities is attributed to the varied substitution patterns on the core chromone structure, often involving hydroxyl, methoxy (B1213986), or glycosyl groups, which significantly modulate their biological effects. Natural products containing the chromone moiety have been instrumental in drug discovery, providing lead compounds for the development of novel and more effective therapeutic agents. nih.gov

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators and pathways. | nih.govaip.org |

| Antioxidant | Prevention of oxidative damage by neutralizing reactive oxygen species (ROS). | aip.orgresearchgate.net |

| Antimicrobial | Activity against various bacteria and fungi. | nih.govaip.org |

| Anticancer | Inhibition of tumor cell growth and proliferation. | aip.orgresearchgate.net |

| Antiviral | Inhibition of viral replication and activity. | nih.govmdpi.com |

Significance of 2-(2-Phenylethyl)chromones (PECs) in Chemical Biology and Drug Discovery Research

Within the broad class of chromones, 2-(2-phenylethyl)chromones (PECs) are a distinct subgroup characterized by a phenylethyl substituent at the C-2 position of the chromone core. researchgate.netresearchgate.net These compounds are the principal and characteristic bioactive constituents of agarwood, the highly valued resinous heartwood from trees of the Aquilaria and Gyrinops species. nih.govresearchgate.netmdpi.com The unique fragrance and medicinal properties of agarwood are largely attributed to its accumulation of PECs. researchgate.netmdpi.com

The significance of PECs in chemical biology and drug discovery is underscored by their diverse and potent pharmacological activities. researchgate.netontosight.ai Research has identified that PECs exhibit a wide array of biological effects, including anti-inflammatory, neuroprotective, antioxidant, antimicrobial, anticancer, and anti-diabetic activities. researchgate.netresearchgate.netnih.gov This functional diversity makes the PEC scaffold a compelling starting point for developing new therapeutic agents. nih.govbohrium.com The restricted natural availability of agarwood has spurred research into the chemical synthesis of PEC derivatives, allowing for a more systematic evaluation of their structure-activity relationships and the exploration of their full therapeutic potential. nih.govbohrium.com The amenability of the PEC core to chemical modification provides a foundation for creating novel compounds with enhanced efficacy and specificity. ontosight.ai

| PEC Activity | Natural Source | Research Area | Reference |

|---|---|---|---|

| Anti-inflammatory | Agarwood (Aquilaria sinensis) | Inhibition of nitric oxide (NO) production. | aip.orgresearchgate.net |

| Neuroprotective | Agarwood (Aquilaria sinensis) | Protection against corticosterone-induced cell injury. | researchgate.netnih.gov |

| Anticancer | Agarwood (Aquilaria sinensis) | Cytotoxic activity against various tumor cell lines. | researchgate.nettandfonline.com |

| Acetylcholinesterase Inhibition | Agarwood | Potential for Alzheimer's disease research. | researchgate.netnih.gov |

| Antioxidant | Agarwood | Scavenging of free radicals. | researchgate.netresearchgate.net |

Identification and Contextualization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone within the PEC Class

6,7,8-Trihydroxy-2-(2-phenethyl)chromone is a specific member of the 2-(2-phenylethyl)chromone (B1200894) class of natural products. medchemexpress.com This compound has been identified from Aquilaria sinensis (Lour.) Spreng., a primary source of agarwood. medchemexpress.com Its chemical structure features the characteristic 2-(2-phenylethyl)chromone backbone, distinguished by the presence of three hydroxyl (-OH) groups at the C-6, C-7, and C-8 positions of the benzene (B151609) ring of the chromone nucleus.

This particular substitution pattern places it within a group of highly oxygenated PECs that are of significant interest to researchers. The presence and position of hydroxyl groups on the chromone scaffold are known to critically influence the molecule's biological activity. Research on this and structurally related compounds has highlighted its potential as an anti-inflammatory agent. medchemexpress.com The study of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and its analogs, such as various tetrahydroxy- and chlorinated-tetrahydro-derivatives also isolated from Aquilaria species, contributes to a deeper understanding of the structure-activity relationships within the PEC family. nih.govmedchemexpress.comnih.gov These investigations are crucial for harnessing the therapeutic potential of agarwood's unique chemical constituents.

Structure

3D Structure

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |

InChI Key |

SGSQMLYRQFFCSY-JYJNAYRXSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |

Canonical SMILES |

C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemo Enzymatic Derivatization Strategies for 6,7,8 Trihydroxy 2 2 Phenethyl Chromone

Methodologies for the Extraction and Isolation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone from Natural Sources

The primary natural source of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and its analogs is the resinous heartwood of Aquilaria trees, particularly Aquilaria sinensis. organic-chemistry.orgnih.gov The formation of these compounds is often induced by stress, such as physical injury or fungal infection, which leads to the production of agarwood. frontiersin.org

The extraction of these chromones typically involves the use of polar solvents. The air-dried and powdered resinous heartwood is subjected to extraction with solvents like methanol (B129727) or ethanol (B145695). This initial extract contains a complex mixture of compounds, including sesquiterpenes and various chromone (B188151) derivatives. sigmaaldrich.com

To isolate specific compounds like (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone, a series of chromatographic techniques are employed. These methods often include:

Column Chromatography: The crude extract is first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate compounds based on their polarity.

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC, often on a C18 column with a mobile phase like methanol-water, to yield the pure compounds. nih.gov

The isolation of these compounds is a meticulous process due to the structural similarity of the various chromone derivatives present in the extract. nih.govnih.gov

Advanced Spectroscopic and Chiral Characterization Techniques for Structural Confirmation and Absolute Configuration Assignment

The structural elucidation of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and its derivatives relies on a combination of advanced spectroscopic methods.

Spectroscopic Data for Structural Elucidation:

| Technique | Observation for (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. |

| ¹H NMR | The proton NMR spectrum reveals characteristic signals for the aromatic protons of the phenethyl group, the vinylic proton at C-3, and the protons in the tetrahydroxy-substituted ring. The coupling constants between protons on the saturated ring provide information about their relative stereochemistry. For instance, the chemical shifts and coupling constants of H-6, H-7, and H-8 are crucial for determining the relative configuration of the hydroxyl groups. nih.gov |

| ¹³C NMR | The carbon NMR spectrum confirms the number and types of carbon atoms, including the carbonyl carbon (C-4), the carbons of the aromatic rings, and the carbons bearing hydroxyl groups. |

| 2D NMR (COSY, HSQC, HMBC) | Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons, confirming the overall structure of the molecule. nih.gov |

Chiral Characterization:

The presence of multiple stereocenters in the 5,6,7,8-tetrahydrochromone core necessitates the determination of the absolute configuration. This is achieved through:

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous determination of the absolute stereochemistry. For example, the absolute configuration of the related compound, (6S,7S,8R)-2-[2-(4-methoxyphenyl)ethyl]-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone, was confirmed by single-crystal X-ray diffraction. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: In cases where X-ray crystallography is not feasible, ECD spectroscopy is a powerful tool. The experimental ECD spectrum is compared with the calculated spectra for possible stereoisomers to assign the absolute configuration. The similarity of the ECD spectrum of (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone to that of its methoxy-substituted analog, whose stereochemistry was confirmed by X-ray diffraction, allowed for the assignment of its absolute configuration. nih.gov

Synthetic Approaches and Derivatization Methods for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and its Analogues

Chemical Synthesis Pathways

The chemical synthesis of 2-(2-phenylethyl)chromones generally involves the construction of the chromone core followed by the introduction of the phenethyl side chain. While a specific synthesis for 6,7,8-Trihydroxy-2-(2-phenethyl)chromone is not widely reported, general strategies for chromone synthesis can be adapted.

A common approach involves the condensation of a suitably substituted 2-hydroxyacetophenone (B1195853) with a phenethyl derivative. The challenge lies in the regioselective introduction of the three adjacent hydroxyl groups on the benzene (B151609) ring of the chromone core.

General Synthetic Strategies for Chromones:

| Reaction | Description |

| Baker-Venkataraman Rearrangement | This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. ijrpc.com |

| Claisen Condensation | The condensation of a 2-hydroxyacetophenone with an ester can also lead to the formation of the 1,3-diketone precursor. ijrpc.com |

| Intramolecular Stetter Reaction | This reaction can be used to form the chromanone ring, which can then be oxidized to the corresponding chromone. organic-chemistry.org |

The synthesis of the 6,7,8-trihydroxy substitution pattern would likely require starting materials with pre-installed oxygen functionalities, which may need protection and deprotection steps throughout the synthesis.

Enzymatic and Biocatalytic Modifications

Enzymatic and biocatalytic methods offer promising alternatives for the synthesis and modification of chromones, often providing high selectivity and milder reaction conditions.

Enzymatic Hydroxylation:

The introduction of hydroxyl groups onto the chromone scaffold is a key transformation. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the selective hydroxylation of aromatic compounds. nih.govnih.gov These enzymes could potentially be used to introduce hydroxyl groups at specific positions on the 2-(2-phenylethyl)chromone (B1200894) backbone.

Lipase-Mediated Reactions:

Lipases have demonstrated catalytic promiscuity beyond their natural hydrolytic functions. They can be used to mediate oxidative cyclization reactions to form chromone structures. For instance, lipases can catalyze the formation of 3-hydroxy chromones. tandfonline.comresearchgate.net This suggests the potential for using lipases in the synthesis of hydroxylated chromone derivatives.

Biocatalytic Derivatization:

Biocatalysis can also be employed for the derivatization of the 6,7,8-trihydroxy-2-(2-phenethyl)chromone core. This could involve:

Glycosylation: The attachment of sugar moieties to the hydroxyl groups, which can significantly alter the compound's properties.

Acylation: The enzymatic addition of acyl groups to the hydroxyl functions.

These biocatalytic approaches are still an emerging area of research for this specific class of compounds but hold significant potential for the sustainable production of novel and diverse chromone derivatives.

Biosynthetic Pathways and Regulation of 2 2 Phenylethyl Chromone Accumulation in Biological Systems

Elucidation of Precursor Molecules and Intermediates in PEC Biosynthesis

The biosynthesis of the 2-(2-phenylethyl)chromone (B1200894) skeleton is a fascinating example of plant secondary metabolism, beginning with simple, common cellular building blocks. The core structure is assembled through the polyketide pathway. The primary precursor for the polyketide chain is malonyl-CoA . nih.govacs.org Type III polyketide synthases catalyze the sequential condensation of multiple malonyl-CoA units to create a linear polyketide chain, which then undergoes cyclization and aromatization to form the chromone (B188151) core. acs.orgmdpi.com

Recent studies have identified diarylpentanoids as key intermediates and common substrates in the biosynthesis of PECs. researchgate.net A specific enzyme, a diarylpentanoid-producing polyketide synthase, has been shown to catalyze the formation of these precursors. researchgate.net

The general proposed biosynthetic pathway for PECs involves three critical stages mdpi.com:

Backbone Formation : Assembly of the 2-(2-phenylethyl)chromone backbone from precursor molecules.

Structural Diversification : Modification of the basic chromone structure through enzymatic reactions, primarily hydroxylation, to produce a variety of PEC derivatives. This is the stage where hydroxyl groups are likely added to the C-6, C-7, and C-8 positions to form the target compound.

Further Modification : Subsequent reactions, such as methylation by O-methyltransferases (OMTs), can lead to further structural diversity, although this step is not relevant for the non-methylated 6,7,8-trihydroxy variant.

While the precise sequence of intermediates leading specifically to 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is not fully elucidated, the pathway would logically proceed from a basic 2-(2-phenylethyl)chromone backbone. This backbone would then undergo successive hydroxylation steps at the C-6, C-7, and C-8 positions. The existence of numerous hydroxylated and methoxylated PEC analogues in agarwood supports this model of stepwise modification. mdpi.comnih.gov For instance, compounds like 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) and 6,7-dimethoxy-2-(2-phenylethyl)chromone have been identified, suggesting a pool of intermediates that can be acted upon by various modifying enzymes. researchgate.netmedchemexpress.com

Enzymology of Key Biosynthetic Steps: Polyketide Synthases and Modifying Enzymes

The enzymatic machinery responsible for PEC biosynthesis is central to understanding the production of this compound. The key enzymes fall into two main categories: those that build the fundamental chromone structure and those that modify it.

Polyketide Synthases (PKSs): The formation of the chromone backbone is catalyzed by Type III polyketide synthases (PKSs) . nih.govresearchgate.net These are relatively simple, homodimeric enzymes that carry out a complete series of decarboxylation, condensation, and cyclization reactions within a single active site. acs.org In the context of PEC biosynthesis in Aquilaria sinensis, a specific type III PKS, named 2-(2-phenylethyl)chromone precursor synthase (PECPS) , has been identified as the key enzyme. researchgate.netnih.gov PECPS is responsible for generating the diarylpentanoid precursor that serves as the substrate for the subsequent formation of the chromone ring. researchgate.net

Modifying Enzymes: Once the basic 2-(2-phenylethyl)chromone skeleton is formed, its structural diversity, including the synthesis of the 6,7,8-trihydroxy derivative, is achieved through the action of various modifying enzymes.

Hydroxylases: These enzymes, particularly those from the Cytochrome P450 (CYP) superfamily, play a crucial role in adding hydroxyl (-OH) groups to the chromone core. mdpi.com The synthesis of this compound would require the action of one or more hydroxylases to introduce hydroxyl groups at positions 6, 7, and 8 of the aromatic ring.

O-Methyltransferases (OMTs): While not directly involved in the synthesis of the target trihydroxy compound, OMTs are vital for producing other related PECs found in agarwood, such as 6,7-dimethoxy-2-(2-phenylethyl)chromone. mdpi.comresearchgate.net These enzymes transfer a methyl group from S-adenosyl methionine to a hydroxyl group, creating a methoxy (B1213986) group. The presence and activity of OMTs in Aquilaria explain the wide array of methoxylated PECs that co-occur with hydroxylated variants.

The table below summarizes the key enzyme classes involved in the biosynthesis of PECs.

| Enzyme Class | Specific Enzyme Example | Function in PEC Biosynthesis | Reference |

| Polyketide Synthase (PKS) | 2-(2-phenylethyl)chromone precursor synthase (PECPS) | Catalyzes the formation of the diarylpentanoid precursor for the chromone backbone. | researchgate.netnih.gov |

| Hydroxylase | Cytochrome P450 (CYP) family enzymes | Introduce hydroxyl groups onto the chromone skeleton, leading to hydroxylated derivatives like the target compound. | mdpi.com |

| O-Methyltransferase (OMT) | Not applicable for the target compound | Methylate hydroxyl groups to form methoxy derivatives, contributing to the diversity of PECs in agarwood. | mdpi.comresearchgate.net |

Genetic and Environmental Factors Influencing Biosynthetic Pathways of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone

The accumulation of this compound and other PECs in Aquilaria species is not a constitutive process but is instead tightly regulated by a combination of genetic predispositions and environmental triggers. nih.gov This regulation occurs at the level of gene expression, controlling the presence and activity of the biosynthetic enzymes.

Genetic Factors: The ability to produce PECs is genetically encoded. The genomes of Aquilaria species contain the genes for the necessary biosynthetic enzymes, including polyketide synthases (PKS) and various modifying enzymes like hydroxylases and OMTs. mdpi.commdpi.com Transcriptomic studies have identified numerous unigenes that are differentially expressed during agarwood formation, with genes annotated as chalcone (B49325) synthases (a class of type III PKSs) and O-methyltransferases showing significant upregulation. mdpi.comresearchgate.net The expression of these genes is controlled by transcription factors , which are themselves activated in response to specific stimuli. mdpi.comnih.gov The genetic makeup of different Aquilaria clones is a significant factor, leading to variations in the types and quantities of PECs produced under the same induction conditions.

Environmental and Inducing Factors: The production of PECs is widely recognized as a plant defense mechanism. frontiersin.orgresearchgate.net Various biotic and abiotic stressors have been shown to induce the expression of PEC biosynthetic genes and, consequently, the accumulation of the compounds.

Wounding and Fungal Infection: Physical injury to the tree is a primary trigger for agarwood formation. frontiersin.org Fungal infection, often following wounding, can further enhance the production of PECs. nih.gov Studies have shown that PECs begin to accumulate a few months after fungal inoculation, with their content increasing over time. nih.gov

Abiotic Stress: Environmental stressors can also induce PEC biosynthesis. In cell cultures of A. sinensis, salt and drought stress were found to significantly increase the production of certain PECs. researchgate.netresearchgate.net

Chemical Elicitors: Application of plant signaling molecules, known as elicitors, can mimic stress responses and induce secondary metabolite production. Methyl jasmonate (MeJA), a key plant defense hormone, has been shown to induce the production of several PECs in A. sinensis calli. researchgate.net Treatment with iron sulfate (B86663) (FeSO₄) has also been reported to significantly affect the content of various PECs. researchgate.net

Induction Time: The duration of the stress or induction period has a critical impact on the profile of accumulated PECs. The relative content of different PECs can change significantly over time, with some compounds being early-stage products while others accumulate later in the process of agarwood formation. frontiersin.orgnih.gov For example, one study observed that the content of a 5,6,7-trihydroxy-5,6,7,8-tetrahydro-PEC isomer was significantly higher after 10 months of induction compared to 12 months. nih.gov

The table below details some of the factors known to influence PEC accumulation.

| Factor | Type | Specific Example | Effect on PEC Biosynthesis | Reference |

| Genetic | Gene Family | Polyketide Synthase (PKS) genes | Provide the core enzymes for building the chromone skeleton. | mdpi.comresearchgate.net |

| Genetic | Gene Family | Cytochrome P450 (CYP) and O-Methyltransferase (OMT) genes | Provide enzymes for structural modification and diversification of PECs. | mdpi.com |

| Biotic | Inducer | Fungal Infection | Triggers a defense response, leading to the accumulation of PECs over time. | nih.gov |

| Abiotic | Stressor | Salinity, Drought | Induces the production of a wide range of PECs in A. sinensis cell cultures. | researchgate.netresearchgate.net |

| Chemical | Elicitor | Methyl Jasmonate (MeJA) | Induces the production of various PECs. | researchgate.net |

| Temporal | Condition | Induction Time | Affects the relative abundance and types of PECs, with different compounds accumulating at different stages. | nih.gov |

Pharmacological Activity Profiles of 6,7,8 Trihydroxy 2 2 Phenethyl Chromone and Its Analogues in Pre Clinical Models

In Vitro Anti-inflammatory Efficacy and Modulatory Effects on Inflammatory Mediators

The anti-inflammatory properties of 2-(2-phenylethyl)chromone (B1200894) derivatives have been extensively investigated, particularly their ability to modulate key signaling molecules and pathways involved in the inflammatory response.

A hallmark of the anti-inflammatory activity of 2-(2-phenylethyl)chromone analogues is their consistent and potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a critical factor in the pathogenesis of inflammatory diseases.

Numerous studies have identified various 2-(2-phenylethyl)chromone derivatives that significantly suppress LPS-induced NO release. For instance, a study on dimeric 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis demonstrated significant NO inhibition with IC₅₀ values ranging from 7.0 to 12.0 μM. Another investigation of new 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones found that one of the compounds exhibited an IC₅₀ value of 3.46 μM. Further research has corroborated these findings, with various analogues showing IC₅₀ values for NO inhibition in the low micromolar range. mdpi.com Hybrids of 2-(2-phenylethyl)chromone and sesquiterpene have also been shown to inhibit NO production, with one such compound displaying an IC₅₀ value of 22.31 ± 0.42 μM. mdpi.com

| Compound Name/Identifier | NO Inhibition IC₅₀ (µM) | Reference |

|---|---|---|

| (7′R)-2-[2-(7′-hydroxyphenyl)ethyl] chromone (B188151) | 13.30 (µg/mL) | magtechjournal.com |

| 8-chloro-6-hydroxy-2-(2-phenylethyl)chromen-4-one | 8.53 (µg/mL) | magtechjournal.com |

| 8-chloro-6-hydroxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl] chromone | 7.72 (µg/mL) | magtechjournal.com |

| 6-hydroxy-2-[2-(3′-hydroxy-4′-hydroxy)ethyl] chromone | 10.87 (µg/mL) | magtechjournal.com |

| Aquisinenin G | 22.31 | mdpi.com |

Beyond inhibiting NO, certain 2-(2-phenylethyl)chromone analogues have been shown to modulate the production of pro-inflammatory cytokines, which are crucial mediators of the inflammatory cascade. Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play pivotal roles in initiating and sustaining inflammatory responses. nih.gov

Studies on chromones isolated from agarwood have demonstrated their ability to suppress the secretion of these key cytokines. In one study, several 2-(2-phenylethyl)chromone analogues significantly inhibited the release of TNF-α from LPS-stimulated RAW 264.7 cells, with IC₅₀ values ranging from 7.72 to 13.30 µg/mL. magtechjournal.com Furthermore, research on the effects of agarwood chromones on gastric ulcers revealed that treatment with these compounds decreased the levels of IL-6 and TNF-α in a dose-dependent manner in an animal model. nih.govnih.gov This suggests that the anti-inflammatory mechanism of these compounds involves the downregulation of critical pro-inflammatory cytokine pathways.

| Compound Name/Identifier | TNF-α Inhibition IC₅₀ (µg/mL) | Reference |

|---|---|---|

| (7′R)-2-[2-(7′-hydroxyphenyl)ethyl] chromone (Compound 1) | 13.30 | magtechjournal.com |

| 8-chloro-6-hydroxy-2-(2-phenylethyl)chromen-4-one (Compound 4) | 8.53 | magtechjournal.com |

| 8-chloro-6-hydroxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl] chromone (Compound 6) | 7.72 | magtechjournal.com |

| 6-hydroxy-2-[2-(3′-hydroxy-4′-hydroxy)ethyl] chromone (Compound 9) | 10.87 | magtechjournal.com |

Antioxidant Activity in Cellular and Cell-Free Systems

The 2-(2-phenylethyl)chromone class of compounds is recognized for its antioxidant properties. nih.govfrontiersin.org This activity is often evaluated using cell-free chemical assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays.

A study focusing on antioxidative 2-(2-phenylethyl)chromones from Aquilaria sinensis identified several compounds with potent radical scavenging capabilities. nih.gov Specifically, four analogues demonstrated strong ABTS radical scavenging activity, with IC₅₀ values between 12.1 and 34.7 μM, indicating their efficacy as direct antioxidants. nih.gov Another study evaluating induced agarwood, which is rich in these chromones, reported significant DPPH and ABTS radical scavenging activity for its extracts, with IC₅₀ values of 0.1873 mg/mL and 0.0602 mg/mL, respectively. researchgate.net

| Compound Name/Identifier | ABTS Scavenging IC₅₀ (µM) | Reference |

|---|---|---|

| 6,7-dimethoxy-2-[2-(4'-hydroxyphenyl)ethenyl]chromone (Compound 2) | 12.3 | nih.gov |

| Analogue Compound 8 | 16.5 | nih.gov |

| Analogue Compound 10 | 12.1 | nih.gov |

| Analogue Compound 11 | 34.7 | nih.gov |

Neuroprotective Capabilities in Experimental Models of Neuronal Injury

Emerging evidence highlights the neuroprotective potential of 2-(2-phenylethyl)chromone derivatives. These compounds have been shown to protect neuronal cells from various insults in experimental models, suggesting a possible role in mitigating neurodegenerative processes.

A key study investigated the neuroprotective effects of several isolates from the heartwood of Aquilaria sinensis in a model of corticosterone-induced injury in rat adrenal pheochromocytoma (PC12) cells. At concentrations ranging from 5 to 40 µM, the analogue (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone, along with other related compounds like agarotetrol (B149931) and 6-hydroxy-2-(2-phenylethyl)chromone (B3029933), exhibited significant protective activities against neuronal cell damage.

| Compound Name/Identifier | Effective Concentration Range (µM) | Observed Effect | Reference |

|---|---|---|---|

| (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone (Compound 4) | 5 - 40 | Significant protection against cell injury (P < 0.001) | researchgate.net |

| Agarotetrol (Compound 9) | 5 - 40 | Significant protection against cell injury (P < 0.001) | researchgate.net |

| 6-hydroxy-2-(2-phenylethyl)chromone (Compound 17) | 5 - 40 | Significant protection against cell injury (P < 0.001) | researchgate.net |

Enzyme Inhibitory Activities

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the management of Alzheimer's disease. Several 2-(2-phenylethyl)chromone analogues have been evaluated for their AChE inhibitory activity.

Research on 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones isolated from artificial agarwood of Aquilaria sinensis revealed notable AChE inhibitory effects. When tested at a concentration of 50 μg/mL, a number of these compounds, including Tetrahydrochromone A, B, and K-M, as well as Oxidoagarochromone A, displayed inhibitory activity against AChE, with inhibition percentages ranging from 17.5% to 47.9%. Tacrine, used as a positive control in the study, showed an inhibition of 66.7%.

| Compound Name/Identifier | Concentration Tested | % AChE Inhibition | Reference |

|---|---|---|---|

| Tetrahydrochromone A, B, K-M | 50 µg/mL | 17.5% - 47.9% | researchgate.net |

| Oxidoagarochromone A | 50 µg/mL | 17.5% - 47.9% | researchgate.net |

| Tacrine (Positive Control) | Not specified | 66.7% | researchgate.net |

Phosphodiesterase 3A (PDE3A) Modulation

Phosphodiesterases (PDEs) are crucial enzymes that regulate intracellular signaling by hydrolyzing second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net PDE3A, in particular, is found in cardiac tissue, platelets, and vascular smooth muscle, making its inhibitors valuable as inotropic agents for treating conditions such as congestive heart failure. researchgate.net

Research into the methanol (B129727) extract of agarwood revealed inhibitory activity against PDE3A. researchgate.netnih.gov Subsequent fractionation led to the isolation of several 2-(2-phenylethyl)chromone derivatives. While direct data on 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is not specified, its analogues have been evaluated for PDE3A inhibition. A study identified two new compounds, 6,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone and 6,7-dihydroxy-2-(2-phenylethyl)chromone , from agarwood. nih.gov The inhibitory activities of the isolated compounds were assessed, and one analogue, 6-hydroxy-7-methoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone , demonstrated notable PDE3A inhibitory activity with an IC₅₀ value of 4.83 μM. nih.gov This finding suggests that the 2-(2-phenylethyl)chromone scaffold is a promising template for developing PDE3A inhibitors.

α-Glucosidase and Tyrosinase Inhibitory Effects

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an effective strategy for managing type 2 diabetes mellitus. bohrium.com While 2-(2-phenylethyl)chromones have been generally associated with anti-diabetic properties, specific inhibitory activity against α-glucosidase appears to vary among analogues. nih.gov A study involving the synthesis and evaluation of a series of PEC analogues reported that most of the tested compounds exhibited no or weak α-glucosidase inhibitory activity. bohrium.com This indicates that specific structural features are necessary for potent inhibition of this enzyme.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications as depigmenting agents. nih.gov The 5,6,7-trihydroxy substitution pattern on a flavonoid core has been shown to be important for tyrosinase inhibition. nih.gov In an evaluation of synthesized PEC analogues, compound 2',4',5'-trihydroxy-2-(2-phenylethyl)chromone showed better tyrosinase inhibitory activity than other tested analogues. bohrium.com This highlights the potential of the 2-(2-phenylethyl)chromone scaffold in the development of new tyrosinase inhibitors.

Anticancer and Cytotoxic Activities in In Vitro Cell Lines

The cytotoxic potential of 2-(2-phenylethyl)chromone derivatives has been investigated against a range of human cancer cell lines. researchgate.net These compounds have demonstrated varied levels of activity, suggesting that their anticancer effects are structure-dependent. nih.gov

For instance, a new chlorinated tetrahydro-2-(2-phenylethyl)chromone, 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one , isolated from Chinese eaglewood, exhibited cytotoxicity against the human gastric cancer cell line SGC-7901 with an IC₅₀ value of 14.6 μg/mL. researchgate.net

Another study on derivatives from Gyrinops salicifolia found that 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone showed relatively pronounced cytotoxicity against K562 (chronic myelogenous leukemia) and BEL-7402 (hepatocellular carcinoma) cell lines, with IC₅₀ values of 8.36 µM and 5.76 µM, respectively. nih.gov The same study noted that the presence of hydroxyl groups at the C-6 and C-7 positions contributed to more potent activity. nih.gov Similarly, other analogues showed moderate cytotoxicity against K562, BEL-7402, and SGC-7901 cell lines. nih.gov

Furthermore, research on hybrids of 2-(2-phenylethyl)chromone and sesquiterpenes from Aquilaria sinensis also revealed cytotoxic effects. One such compound demonstrated cytotoxicity against K562 and BEL-7402 cells with IC₅₀ values of 72.37 μM and 61.47 μM, respectively, while two other related hybrids showed cytotoxicity across five tested human cancer cell lines. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | SGC-7901 (Human Gastric Cancer) | 14.6 µg/mL | researchgate.net |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 (Chronic Myelogenous Leukemia) | 8.36 | nih.gov |

| BEL-7402 (Hepatocellular Carcinoma) | 5.76 | ||

| Aquisinenin G (2-(2-phenylethyl)chromone-sesquiterpene hybrid) | K562 (Chronic Myelogenous Leukemia) | 72.37 | nih.gov |

| BEL-7402 (Hepatocellular Carcinoma) | 61.47 |

Antimicrobial and Antifungal Investigations

The 2-(2-phenylethyl)chromone scaffold has been identified as a source of compounds with antibacterial properties. researchgate.net Investigations into derivatives isolated from Aquilaria sinensis revealed that substitution on the A-ring of the chromone structure is crucial for antibacterial activity. researchgate.net

In one study, several known analogues were tested for their activity against Staphylococcus aureus. The results showed that 6-hydroxy-2-(2-phenylethyl)chromone and 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone exhibited significant antibacterial activities. researchgate.net Another compound, 5-hydroxy-8-methoxy-2-[2-(4'methoxyphenyl)-ethyl]chromone , demonstrated the best activity against methicillin-resistant Staphylococcus aureus (MRSA) among the isolated compounds. researchgate.net

Molecular and Cellular Mechanisms of Action of 6,7,8 Trihydroxy 2 2 Phenethyl Chromone

Identification of Molecular Targets and Binding Interactions

Direct molecular targets for 6,7,8-Trihydroxy-2-(2-phenethyl)chromone have not been definitively identified in the current body of scientific literature. However, the diverse biological activities attributed to the 2-(2-phenylethyl)chromone (B1200894) class suggest engagement with multiple molecular entities. nih.govfrontiersin.org The anti-inflammatory and neuroprotective actions reported for various PECs imply interactions with key proteins involved in inflammation and neuronal cell survival pathways.

Research into structurally similar compounds has begun to illuminate potential targets. A notable study on 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) , a related chromone (B188151) with a different hydroxylation pattern, identified it as a novel, non-nitrogenous ligand for the serotonin (B10506) 5-HT2B receptor. This discovery points to the chromone scaffold's ability to interact with G protein-coupled receptors (GPCRs), a major class of drug targets. The investigation revealed that 5-HPEC acts as an antagonist at this receptor, a finding that was supported by radio-binding assays, calcium flux functional assays, and molecular modeling studies.

Modulation of Intracellular Signaling Pathways

The therapeutic potential of 2-(2-phenylethyl)chromones is largely attributed to their ability to interfere with key intracellular signaling cascades that regulate inflammation, cell survival, and immune responses.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for many anti-inflammatory compounds. Several 2-(2-phenylethyl)chromone derivatives have demonstrated significant inhibitory effects on this pathway. nih.govnih.gov Studies on GYF-21 , an epoxide derivative of 2-(2-phenethyl)-chromone, have shown that it can suppress innate and adaptive immunity by inhibiting the NF-κB signaling pathway. nih.gov Specifically, GYF-21 was found to down-regulate the phosphorylation of the NF-κB p65 subunit in B cells activated by B-cell activating factor (BAFF). nih.gov Furthermore, many dimeric 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Since LPS is a potent activator of the NF-κB pathway, which in turn drives the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production, these findings strongly suggest that the anti-inflammatory action of these compounds is mediated, at least in part, through NF-κB inhibition. nih.govnih.gov

STAT and MAPK Signaling Cascade Modulation

Signal Transducer and Activator of Transcription (STAT) proteins and Mitogen-Activated Protein Kinases (MAPKs) are crucial signaling molecules involved in cytokine signaling, cell proliferation, and inflammation. Research on the derivative GYF-21 has revealed significant modulation of these pathways.

In a study using a microglia cell line, GYF-21 evidently inhibited the activation of the STAT1/3 signaling pathway. nih.gov However, in this same study, it did not appear to significantly affect the MAPK signaling pathways. nih.gov In contrast, a separate investigation into the effects of GYF-21 on B cells found that the compound moderately down-regulated the phosphorylation of MAPK p38 and intensively inhibited the phosphorylation of Erk1/2 (a key MAPK) and Akt when induced by BAFF. nih.gov These findings indicate that the modulation of MAPK signaling by 2-(2-phenylethyl)chromone derivatives can be context-dependent, varying with the specific cell type and stimulus. The same study also showed that GYF-21 could slightly down-regulate STAT3 phosphorylation in activated B cells. nih.gov

Potential Interactions with Serotonin Receptors

Recent research has uncovered a direct link between the 2-(2-phenylethyl)chromone scaffold and the serotonergic system. A study focused on identifying the molecular targets for 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) found that it acts as a novel non-nitrogenous ligand for the serotonin 5-HT2B receptor. The study demonstrated that 5-HPEC shows inhibitory activity and selectivity for the 5-HT2B receptor over other 5-HT2 subfamily receptors and functions as an antagonist in calcium mobilization assays. This interaction with a key central nervous system receptor suggests a potential mechanism for the neuroprotective activities observed for this class of compounds.

Gene Expression and Proteomic Alterations Induced by Compound Exposure

Currently, there is a lack of specific studies in the available scientific literature detailing the comprehensive gene expression profiles or proteomic alterations induced by exposure to 6,7,8-Trihydroxy-2-(2-phenethyl)chromone. While the modulation of signaling pathways like NF-κB and STAT inherently implies downstream changes in the expression of target genes (e.g., pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β), global transcriptomic or proteomic analyses for this specific compound have not been extensively reported. nih.gov

Cellular Apoptosis and Proliferation Pathways in Disease Models

Research on various 2-(2-phenylethyl)chromone derivatives has demonstrated their ability to modulate pathways controlling cellular apoptosis (programmed cell death) and proliferation, particularly in models of neurological disorders and cancer.

A significant finding comes from a study on (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone , a tetrahydro- derivative that is structurally very similar to the titular compound. This compound showed significant protective activity against corticosterone-induced injury in rat adrenal pheochromocytoma (PC12) cells, a widely used in vitro model for neuronal damage and apoptosis. nih.gov This neuroprotective effect suggests an anti-apoptotic mechanism of action in neuronal cells. The inhibition of the NF-κB pathway by related compounds like GYF-21 may also contribute to these effects, as this pathway is known to have apoptosis-promoting roles in certain contexts. nih.gov

Conversely, in cancer models, certain derivatives have been shown to induce cytotoxicity, thereby inhibiting proliferation and potentially triggering apoptosis. The table below summarizes the cytotoxic activities of various 2-(2-phenylethyl)chromone derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | Activity | IC₅₀ Value | Citation |

| A new 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | HeLa (Cervical Cancer) | Weak Cytotoxicity | 49.8 ± 1.2 μM | nih.gov |

| Another new 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | K562 (Leukemia) | Weak Cytotoxicity | 42.66 ± 0.47 μM | nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Phenethyl Chromone Derivatives

Impact of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the benzo-γ-pyrone (chromone) core are pivotal in modulating the biological activities of 2-(2-phenethyl)chromone derivatives. These activities range from neuroprotective to cytotoxic effects. researchgate.netnih.gov

Hydroxylation generally enhances the bioactivity of the chromone (B188151) scaffold. For instance, 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) has demonstrated significant neuroprotective activity against corticosterone-induced injury in PC12 cells. nih.govkib.ac.cn Similarly, 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) was identified as a novel, non-nitrogenous antagonist for the 5-HT2B serotonin (B10506) receptor, highlighting its potential in studying CNS-related disorders. nih.gov The hydroxyl group at the C-5 position appears to be a key feature for this specific receptor interaction. nih.govresearchgate.net

Increasing the number of hydroxyl groups can further influence potency and activity spectra. Polyhydroxylated derivatives, particularly those found in agarwood, are associated with a variety of pharmacological properties. researchgate.net The compound 6,7,8-Trihydroxy-2-(2-phenethyl)-5,6,7,8-tetrahydrochromone, for example, showed notable neuroprotective effects. nih.govkib.ac.cn While direct data on the aromatic 6,7,8-trihydroxy-2-(2-phenethyl)chromone is scarce in the provided context, the activity of its saturated analogue suggests that this specific hydroxylation pattern is conducive to neuroprotection. The presence of multiple hydroxyl groups often contributes to antioxidant properties, which can be a mechanism underlying their neuroprotective effects. researchgate.net

The substitution of hydroxyl groups with methoxy (B1213986) groups also alters the biological profile. For example, 6,7-dimethoxy-2-(2-phenylethyl)chromone is a known natural constituent from Aquilaria sinensis. researchgate.netmedchemexpress.com The conversion of hydroxyls to methoxys can change the molecule's polarity and hydrogen-bonding capacity, thereby affecting its interaction with biological targets and its pharmacokinetic properties. mdpi.com

| Compound | Hydroxylation Pattern | Reported Biological Activity | Reference |

|---|---|---|---|

| 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) | C-5 | 5-HT2B receptor antagonist; neuroprotective activity against glutamate-induced excitotoxicity | nih.gov |

| 6-Hydroxy-2-(2-phenylethyl)chromone | C-6 | Significant protective activity against corticosterone-induced PC12 cell injury | nih.govkib.ac.cn |

| (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone | C-6, C-7, C-8 (on saturated ring) | Significant protective activity against corticosterone-induced PC12 cell injury | nih.govkib.ac.cn |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | C-6, C-7 (dimethoxy) | Natural constituent of agarwood with various reported bioactivities for the class | researchgate.netmedchemexpress.com |

Role of the Phenethyl Moiety and its Substitutions on Bioactivity

The 2-(2-phenethyl) side chain is a defining characteristic of this class of chromones and is integral to their biological activity. mdpi.com Modifications to this moiety, either on the phenyl ring or the ethyl linker, have significant consequences for pharmacological efficacy.

The length of the alkyl chain connecting the chromone core to the phenyl ring is also critical. Research on 5-HT2B receptor antagonists showed that extending the ethyl chain to a propyl chain, as in 5-hydroxy-2-(3-phenylpropyl)chromone (5-HPPC), resulted in a tenfold improvement in binding affinity compared to its phenethyl counterpart (5-HPEC). researchgate.net This suggests that the spatial distance and flexibility of the terminal phenyl ring are crucial for optimal interaction with the receptor binding pocket. nih.govresearchgate.net

| Compound Modification | Example Compound | Effect on Bioactivity | Reference |

|---|---|---|---|

| 4'-Methoxy substitution | 2-[2-(4-methoxyphenyl)ethyl]chromone | Key component in high-quality agarwood, associated with its pharmacological properties. | mdpi.com |

| Chain extension from ethyl to propyl | 5-Hydroxy-2-(3-phenylpropyl)chromone (5-HPPC) | Tenfold increase in binding affinity for the 5-HT2B receptor compared to the phenethyl analogue. | researchgate.net |

| Unsubstituted Phenethyl | 2-(2-Phenethyl)chromone | Parent compound for a class with diverse bioactivities including neuroprotective and anti-inflammatory properties. | researchgate.netresearchgate.net |

Influence of Chromone Core Modifications and Ring Saturations

Modifications to the fundamental chromone skeleton, including ring saturation and dimerization, create structural diversity that directly translates to a wider range of biological activities. researchgate.net

A significant modification is the saturation of the C5-C8 positions of the benzo ring, leading to 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives. These saturated analogues are prevalent in agarwood and exhibit distinct biological properties. frontiersin.org For example, several trihydroxy-5,6,7,8-tetrahydrochromone derivatives have been isolated and shown to possess significant neuroprotective effects. nih.govkib.ac.cn The saturation of this ring changes the planarity of the molecule, introducing conformational flexibility and stereocenters, which in turn affect how the molecule interacts with its biological targets. The content of these tetrahydro-derivatives has been observed to increase during the later stages of agarwood formation. researchgate.netfrontiersin.org Some of these saturated compounds have also exhibited weak to moderate cytotoxicity against various cancer cell lines. nih.govnih.gov

Another major modification is the formation of dimers. Dimeric 2-(2-phenylethyl)chromones, where two monomeric units are linked together, often through an ether bond, represent a distinct chemical class with potent bioactivities. researchgate.net For instance, certain dimeric chromones displayed potent inhibitory activity against phosphodiesterase 5A1 (PDE5A1). researchgate.net Other dimeric structures have shown cytotoxic activity against human cancer cell lines. researchgate.net The specific linkage and orientation of the two monomer units are critical in defining the dimer's pharmacological profile.

| Core Modification | Example Compound Type | Observed Biological Activity | Reference |

|---|---|---|---|

| Ring Saturation (C5-C8) | 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones | Neuroprotection, cytotoxicity | nih.govkib.ac.cnnih.gov |

| Dimerization | Dimeric 2-(2-phenylethyl)chromones | PDE5A1 inhibition, cytotoxicity | researchgate.netresearchgate.net |

Stereochemical Effects on Pharmacological Potency and Selectivity

The introduction of chiral centers, primarily through the saturation of the chromone A-ring (C5-C8) or hydroxylation of the phenethyl linker, makes stereochemistry a crucial factor in the pharmacological potency and selectivity of these compounds. researchgate.netnih.gov The specific three-dimensional arrangement of substituents can dramatically alter the binding affinity of a molecule to its target. nih.gov

The neuroprotective activity of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives is highly dependent on their stereoconfiguration. For example, the absolute configuration of (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone was determined via single-crystal X-ray diffraction and electronic circular dichroism (ECD) calculations. nih.govkib.ac.cn This specific stereoisomer showed significant neuroprotective effects. nih.govkib.ac.cn The relative configuration, often deduced from NMR coupling constants, is critical for defining the spatial orientation of the hydroxyl groups, which in turn dictates the potential for hydrogen bonding and other interactions with a receptor or enzyme active site. nih.gov

Similarly, diastereomers can exhibit different activities. The isolation and characterization of (5S,6R,7R,8S,7ʹR)-7ʹ-hydroxyagarotetrol and its (7'S)-diastereomer highlight that even chirality at a single remote center on the side chain can be a point of structural diversification, likely leading to differences in bioactivity. nih.gov The precise stereochemistry of these highly oxygenated chromones is a key determinant of their function, underscoring the need for stereoselective synthesis and isolation to fully harness their therapeutic potential. nih.govmdpi.com

| Compound | Key Stereochemical Feature | Significance | Reference |

|---|---|---|---|

| (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone | Defined absolute configuration at C6, C7, and C8. | This specific isomer demonstrates significant neuroprotective activity. | nih.govkib.ac.cn |

| (5S,6R,7R,8S,7ʹR)-7ʹ-hydroxyagarotetrol | Defined stereochemistry at five centers, including one on the phenethyl side chain. | Illustrates the structural complexity and stereochemical diversity of natural chromones. | nih.gov |

Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Investigations of Chromone Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Animal Models

Detailed ADME studies for 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone (B188151) are not extensively documented in publicly available literature. However, pharmacokinetic studies on other major PECs isolated from agarwood extracts provide valuable insights into the general ADME profile of this class of compounds.

A study involving the oral administration of an agarwood ethanol (B145695) extract to rats analyzed the plasma concentrations of six major PECs. While 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone was not among the six quantified, the study established a validated ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method for their detection. This indicates that compounds of this class are absorbed into the systemic circulation after oral ingestion. The mean absolute recoveries for the tested PECs were reported to be between 73.31% and 94.76% in rat plasma, suggesting good extraction efficiency from the biological matrix. The stability of these compounds was also confirmed during sample storage and analytical procedures.

The process of agarwood formation involves the accumulation and transformation of various PECs over time. frontiersin.org Studies on Aquilaria sinensis show that the relative content of total PECs generally increases as the resin forms, indicating a dynamic biosynthetic and metabolic environment within the plant itself. frontiersin.org This complex mixture of structurally related chromones, including various hydroxylated and methoxylated forms, suggests that once consumed, they would likely undergo extensive metabolism.

Interactive Table: General ADME Characteristics of 2-(2-Phenylethyl)chromones in Animal Models

| Parameter | Observation in Pre-clinical Models (Rat) | Compound Class | Significance |

|---|---|---|---|

| Absorption | Detectable in plasma after oral administration of agarwood extract. | 2-(2-Phenylethyl)chromones | Indicates oral bioavailability for this class of compounds. |

| Distribution | Data not specifically available, but presence in plasma confirms systemic distribution. | 2-(2-Phenylethyl)chromones | Compounds reach the bloodstream and can potentially access various tissues. |

| Metabolism | Believed to undergo hydroxylation and methylation via enzymes like CYPs and OMTs, based on biosynthetic pathways. mdpi.comnih.gov | 2-(2-Phenylethyl)chromones | Suggests potential for extensive phase I and phase II metabolism. |

| Excretion | Specific excretion pathways and rates for this compound are not documented. | This compound | Further research is needed to understand the clearance mechanisms. |

Metabolite Identification and Characterization (Excluding safety/toxicity)

Specific metabolites of this compound have not been characterized in preclinical animal models. However, the biosynthesis of PECs in their natural source, Aquilaria, provides strong clues about their likely metabolic pathways in mammals. The biosynthesis involves key enzymatic steps that are analogous to mammalian drug metabolism. mdpi.comnih.gov

The generation of diverse PECs from the basic 2-(2-phenylethyl) chromone backbone involves enzymes such as hydroxylases (primarily cytochrome P450 monooxygenases, CYPs) and O-methyltransferases (OMTs). mdpi.comnih.gov It is plausible that when this compound is introduced into a mammalian system, it would be a substrate for similar enzymes, particularly CYPs and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) that act on the hydroxyl groups.

Potential metabolic transformations could include:

Methylation: One or more of the hydroxyl groups at the C6, C7, or C8 positions could be methylated by catechol-O-methyltransferase (COMT) or other OMTs.

Glucuronidation: The phenolic hydroxyl groups are prime sites for conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

Sulfation: Conjugation with a sulfonate group is another likely phase II metabolic route for the hydroxyl moieties.

In studies of agarwood, researchers have identified numerous related structures, such as 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone, which are products of these biosynthetic/metabolic pathways. frontiersin.orgnih.gov This diversity in the natural source underscores the metabolic plasticity of the chromone scaffold. mdpi.com

Biomarker Identification and Pharmacodynamic Endpoints in Disease Models

The pharmacodynamic actions of this compound and its analogs have been investigated in several in vitro disease models, pointing to potential biomarkers and therapeutic endpoints. The compound itself is noted for its anti-inflammatory effects. medchemexpress.commedchemexpress.com

Pharmacodynamic activities for the broader class of PECs include neuroprotection, acetylcholinesterase (AChE) inhibition, and α-glucosidase inhibition. nih.govnih.govnih.gov A closely related analog, (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone, demonstrated significant neuroprotective activity against corticosterone-induced injury in rat pheochromocytoma (PC12) cells. nih.gov This suggests that biomarkers related to neuronal viability and apoptosis could be relevant. Other PECs have shown neuroprotective effects against glutamate-induced neurotoxicity in primary rat cortical cells. nih.gov

The inhibitory activities on enzymes like AChE, tyrosinase, and α-glucosidase provide direct pharmacodynamic endpoints. nih.gov For instance, certain PECs were found to be mixed-type or uncompetitive inhibitors of these enzymes, which can be quantified through kinetic studies. nih.gov

Interactive Table: Potential Pharmacodynamic Endpoints for 2-(2-Phenylethyl)chromones

| Pharmacodynamic Activity | Potential Biomarker/Endpoint | Disease Model/Context | Relevant Compound(s) |

|---|---|---|---|

| Anti-inflammatory | Levels of inflammatory cytokines (e.g., TNF-α, IL-6); Nitric Oxide (NO) production. | General inflammation models. | This compound medchemexpress.commedchemexpress.com |

| Neuroprotection | Cell viability (e.g., MTT assay); reduction in apoptosis markers; decreased reactive oxygen species (ROS). | Corticosterone-induced PC12 cell injury; Glutamate-induced neurotoxicity in rat cortical cells. nih.govnih.gov | (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone; 5-hydroxy-2-(2-phenylethyl)chromone nih.govnih.gov |

| α-Glucosidase Inhibition | Enzyme activity (IC50); postprandial blood glucose levels. | Type 2 Diabetes Mellitus. nih.gov | Various sesquiterpenoids and PECs from agarwood. nih.gov |

| Tyrosinase Inhibition | Enzyme activity (IC50). | Hyperpigmentation disorders. nih.gov | Various PECs from agarwood. nih.gov |

| Acetylcholinesterase (AChE) Inhibition | Enzyme activity (IC50). | Neurodegenerative diseases (e.g., Alzheimer's). nih.gov | General 2-(2-phenylethyl)chromones. nih.gov |

Drug-Drug Interactions at a Mechanistic Level (e.g., transporter inhibition)

There are no direct studies investigating the drug-drug interaction potential of this compound. However, based on its chemical structure and the known metabolism of related phytochemicals, a potential for such interactions at a mechanistic level can be inferred.

The biosynthesis and metabolism of PECs are known to involve cytochrome P450 (CYP) enzymes. mdpi.comnih.gov As many drugs are also metabolized by the CYP system, there is a theoretical risk of competitive inhibition or induction of these enzymes. Phytochemicals, including flavonoids and related compounds, are known to interact with various CYP isoforms (e.g., CYP3A4, CYP2D6). nih.gov Inhibition of these enzymes by this compound could lead to decreased metabolism and increased plasma concentrations of co-administered drugs, while induction could have the opposite effect. The extensive hydroxylation on the chromone ring makes it a candidate for interactions with enzymes responsible for metabolizing phenolic compounds.

Furthermore, many natural compounds can interact with drug transporters like P-glycoprotein (P-gp, MDR1). Inhibition of P-gp by this chromone derivative could alter the absorption and distribution of drugs that are P-gp substrates, potentially increasing their bioavailability and tissue penetration.

Advanced Analytical Methodologies for Research and Quantitation of 2 2 Phenylethyl Chromones

Chromatographic Techniques for Separation and Quantification (e.g., UPLC-ESI-QTOF-MS, HPLC)

The separation and quantification of 2-(2-phenylethyl)chromones from their natural source, primarily agarwood, present a significant analytical challenge due to the chemical complexity of the extract. nih.gov High-resolution chromatographic techniques are indispensable for this purpose.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is a powerful platform for the comprehensive profiling of PECs. nih.gov This technique offers high resolution, sensitivity, and speed, enabling the separation and tentative identification of a large number of compounds in a single run. In one study, a UPLC-ESI-QTOF-MS method was developed that successfully characterized 141 different chromones from agarwood extracts. nih.gov These were distributed across four major classes: unoxidized PECs, highly oxidized 5,6,7,8-tetrahydro-2-(2-phenylethyl)-chromones, and oligomeric bi- and tri-2-(2-phenylethyl)chromones. nih.gov

High-Performance Liquid Chromatography (HPLC), often equipped with a Diode Array Detector (DAD) for UV-Vis spectral data or coupled to a mass spectrometer, is a robust and reliable method for both qualitative and quantitative analysis. nih.gov Validated HPLC methods have been established for the simultaneous determination of multiple active PEC analogues in agarwood. nih.gov These methods are crucial for quality control and the comparative analysis of different agarwood samples, for instance, those produced through artificial holing over different time periods. nih.gov

Table 1: Example of Chromatographic Conditions for 2-(2-Phenylethyl)chromone (B1200894) Analysis This table is interactive. You can sort and filter the data.

| Parameter | UPLC-MS/MS (Bioanalytical) nih.gov | HPLC/DAD/ESI/MS (Qualitative) nih.gov |

|---|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Information not specified |

| Mobile Phase A | 0.2% Formic Acid in Water | Acetonitrile |

| Mobile Phase B | Acetonitrile | Water |

| Gradient | Gradient Elution | Gradient Elution |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) | DAD (254 nm), ESI-MS/MS |

Mass Spectrometry-Based Approaches for Metabolomics and Oligomer Characterization

Mass spectrometry (MS) is a cornerstone for the structural identification of PECs and for metabolomic studies aimed at understanding their biochemical significance. When coupled with chromatography, MS provides precise mass measurements and fragmentation data that are essential for elucidating molecular structures.

The fragmentation behavior of PECs under MS analysis is well-characterized. A common fragmentation pathway involves the cleavage of the C-C bond between the chromone (B188151) and the phenylethyl moieties. nih.gov This leads to the formation of characteristic fragment ions, such as a substituted benzyl (B1604629) ion and a substituted chromone ion, which helps in identifying the core structure and the nature of its substituents (e.g., hydroxyl or methoxyl groups). nih.gov Researchers have established methods to distinguish between different structural types of PECs based on their unique MS/MS fragmentation patterns. nih.gov

These MS-based approaches are integral to metabolomics. For example, UPLC-ESI-QTOF-MS has been used to compare the metabolic profiles of wild and cultivated agarwood. nih.gov Through multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), researchers have identified specific PECs, such as 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,8-dihydroxy-2-(2-phenylethyl)chromone, that can serve as metabolic markers to distinguish between agarwood sources. nih.gov

Furthermore, advanced MS techniques have been applied to characterize trace-level PEC oligomers. An offline two-dimensional liquid chromatography system coupled with a hybrid ion trap time-of-flight mass spectrometer has been utilized to discover and structurally annotate less abundant PEC dimers and trimers from Chinese agarwood, leading to the identification of 74 dimers and five trimers in one study.

Table 2: Characteristic Mass Spectrometry Fragmentation of 2-(2-Phenylethyl)chromone Types nih.gov This table is interactive. You can sort and filter the data.

| Chromone Type | Abbreviation | Key Diagnostic Fragment Ions |

|---|---|---|

| 2-(2-phenylethyl)chromones of the flidersia type | FTPECs | Gives peaks of benzyl ions and/or chromone moiety ions. |

| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones | THPECs | Presence of [M+H–18]⁺ and [M+H–18–18]⁺ ions. |

| 5,6-epoxy-2-(2-phenylethyl)chromones | EPECs | Presence of both [M+H–18]⁺ and [M+H–28]⁺ ions. |

| 5,6:7,8-diepoxy-2-(2-phenylethyl)chromones | DEPECs | Only the [M+H–28]⁺ ion is detected. |

Bioanalytical Method Development for In Vitro and In Vivo Research Samples

The evaluation of the pharmacokinetic properties and biological activities of compounds like 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone requires validated bioanalytical methods capable of accurately measuring their concentrations in biological matrices such as plasma, urine, or tissue homogenates.

A sensitive and reliable UPLC-MS/MS method has been developed and validated for the simultaneous quantification of six major PECs in rat plasma following the oral administration of an agarwood extract. nih.gov This method is crucial for performing pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of these compounds. The method involves a straightforward protein precipitation step to extract the analytes from plasma, followed by rapid separation on a UPLC system and detection using a tandem mass spectrometer operating in the highly selective multiple reaction monitoring (MRM) mode. nih.gov The method was validated according to regulatory guidelines, demonstrating good linearity, precision, accuracy, recovery, and stability, proving its suitability for bioanalytical applications. nih.gov

For in vitro research, such as enzyme inhibition or cell-based assays, similar analytical methods are employed. For example, studies investigating the biosynthesis of PECs have used analytical techniques to monitor in vitro enzyme assays, such as the methylation of 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) by O-methyltransferases (OMTs). researchgate.net The development of these robust bioanalytical methods provides the necessary tools for further pharmacodynamic research and potential clinical applications of agarwood and its constituent chromones. nih.gov

Table 3: Performance of a Validated UPLC-MS/MS Bioanalytical Method for PECs in Rat Plasma nih.gov This table is interactive. You can sort and filter the data.

| Parameter | Performance Characteristic |

|---|---|

| Linearity (r²) | > 0.99 for all six analytes |

| Lower Limit of Quantification (LLOQ) | Sufficient for pharmacokinetic studies (specific values vary by analyte) |

| Recovery | 73.31% to 94.76% |

| Matrix Effect | Relative standard deviations not higher than 15% |

| Precision & Accuracy | Within acceptable bioanalytical method validation ranges |

| Stability | Analytes stable during sample storage and analysis procedures |

Future Research Directions and Translational Perspectives for 6,7,8 Trihydroxy 2 2 Phenethyl Chromone

Design and Synthesis of Novel, Highly Potent, and Selective Chromone (B188151) Analogues

The development of analogues of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone is a critical step toward improving its therapeutic potential. The goal is to create new molecules with enhanced potency, greater selectivity for specific biological targets, and more favorable pharmacological profiles. Research in this area focuses on modifying the core chromone structure.

Synthetic strategies often involve a Claisen condensation followed by an acid-catalyzed cyclization to form the chromone ring. kzoo.edu Various catalysts, including acetic acid, polyphosphoric acid, and hydrochloric acid, can be used to facilitate the ring closure, allowing for the synthesis of a diverse range of chromone derivatives. ijrpc.com

Key modifications to the parent structure include:

Substitution on the Chromone Ring: Adding or altering substituent groups on the benzene (B151609) portion of the chromone scaffold can significantly impact biological activity. For instance, studies on similar chromones have shown that introducing larger, electron-withdrawing groups at the 6- and 8-positions can increase inhibitory potency against targets like Sirtuin 2 (SIRT2). acs.org

Modification of the Phenethyl Group: Altering the 2-(2-phenethyl) side chain offers another avenue for optimization. For example, research on 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) demonstrated that modifying this group led to the development of 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC), which showed a tenfold improvement in binding affinity for the serotonin (B10506) 5-HT2B receptor. nih.gov

Hybridization with Other Scaffolds: A promising approach involves creating hybrid molecules that combine the chromone skeleton with other pharmacologically active scaffolds. For example, hybridizing a chromone with a 2-aminothiazole (B372263) scaffold resulted in potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov

These synthetic efforts aim to generate a library of novel analogues for systematic screening and optimization.

Table 1: Examples of Synthesized Chromone Analogues and Their Biological Targets

| Compound/Analogue Class | Synthetic Strategy/Modification | Target/Activity | Reference(s) |

|---|---|---|---|

| 6,8-disubstituted chroman-4-ones | Base-mediated aldol (B89426) condensation | Selective SIRT2 inhibitors | acs.org |

| Chromone-3-carboxylic acid derivatives | Reaction with amines and alcohols | Monoamine Oxidase B (MAO-B) inhibitors | nih.gov |

| Chromone-2-aminothiazole hybrids | Hybridization of scaffolds | Protein kinase CK2 inhibitors | nih.gov |

| 5-hydroxy-2-(2-phenylpropyl)chromone | Modification of the phenethyl side chain | Serotonin 5-HT2B receptor antagonist | nih.gov |

Exploration of New Biological Targets and Therapeutic Applications in Emerging Disease Areas

While 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and its close relatives are known for anti-inflammatory and neuroprotective activities, future research will explore their potential in other disease areas. nih.govnih.govkib.ac.cnfrontiersin.org The chromone scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets. ijrpc.com

Emerging therapeutic areas for chromone analogues include:

Oncology: Certain chromone derivatives have shown potential as anti-cancer agents. For example, compounds designed by hybridizing chromone and 2-aminothiazole scaffolds have demonstrated potent inhibition of protein kinase CK2, a kinase implicated in cell proliferation and survival, and have shown anti-proliferative activity against leukemia cells. nih.gov

Neurodegenerative Diseases: Beyond general neuroprotection, chromone derivatives are being investigated for specific roles in diseases like Parkinson's. Synthetic chromones have been developed as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme whose inhibition can reduce the metabolic breakdown of dopamine (B1211576) and is a therapeutic strategy for Parkinson's disease. nih.gov

Viral Infections: The chromone scaffold has been identified in compounds with antiviral properties. For example, certain derivatives have shown activity against the herpes simplex virus (HSV-1 and HSV-2) and have been investigated as potential inhibitors of HIV-1 protease. ijrpc.com

Systematic screening of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and its novel analogues against a broad panel of enzymes and receptors will be crucial for identifying new, unexpected therapeutic opportunities.

Combination Research Strategies in Pre-clinical Disease Models

To enhance therapeutic efficacy and potentially overcome drug resistance, future pre-clinical studies should investigate the use of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and its analogues in combination with existing drugs. This approach is particularly relevant for complex multifactorial diseases like cancer and neuroinflammatory conditions.

Potential combination strategies include:

Synergy with Anti-inflammatory Drugs: In models of chronic inflammation, the compound could be tested alongside standard non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids. The goal would be to achieve a greater anti-inflammatory effect at lower doses of each agent, thereby reducing the risk of side effects associated with long-term use of conventional therapies.

Combination with Chemotherapeutic Agents: In oncology, the compound or its analogues could be evaluated for their ability to sensitize cancer cells to standard chemotherapies. For instance, if an analogue inhibits a pro-survival pathway like the one mediated by CK2, it might lower the threshold for apoptosis induced by another cytotoxic drug. nih.gov

Neuroprotection Adjunct Therapy: In pre-clinical models of Alzheimer's or Parkinson's disease, the compound could be administered with drugs that target hallmark pathologies (e.g., amyloid-beta or alpha-synuclein (B15492655) aggregation). The chromone's neuroprotective and anti-inflammatory effects could complement the primary mechanism of the other drug, leading to improved neuronal survival and function.

These pre-clinical studies are essential to establish a rationale for advancing specific combinations into clinical trials.

Application of Computational Chemistry and Chemoinformatics in Drug Design and Prediction (e.g., QSAR, Molecular Docking, ADMET Prediction)

Computational tools are indispensable for modern drug discovery, enabling researchers to design and prioritize candidate molecules more efficiently and cost-effectively. semanticscholar.org For 6,7,8-Trihydroxy-2-(2-phenethyl)chromone, these methods can accelerate the development of superior analogues.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing robust QSAR models for chromone analogues, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. semanticscholar.org These models help identify which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most critical for potency.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For 6,7,8-Trihydroxy-2-(2-phenethyl)chromone, docking studies can elucidate how it binds to the active site of enzymes like CK2 or receptors like 5-HT2B. nih.govnih.gov This information is invaluable for designing new analogues with improved interactions and higher affinity. semanticscholar.org

ADMET Prediction: This involves the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net Early prediction of these pharmacokinetic and safety parameters is crucial to avoid late-stage failures in drug development. Computational models can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity, guiding the selection of candidates with the most promising drug-like profiles. semanticscholar.org

Table 2: Key Parameters Evaluated in ADMET Prediction

| Parameter Category | Specific Predictions | Importance |

|---|---|---|

| Absorption | Human intestinal absorption (HIA), Caco-2 permeability | Predicts oral bioavailability |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines if the compound can reach its target (e.g., in the CNS) and how much is available in its free form |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate | Predicts potential for drug-drug interactions and metabolic stability |

| Excretion | Total clearance | Indicates how quickly the compound is removed from the body |

| Toxicity | AMES test (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity | Flags potential safety risks early in the development process |